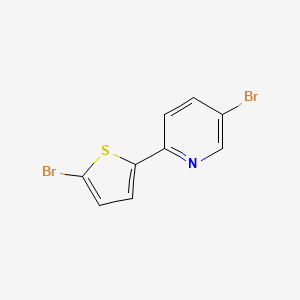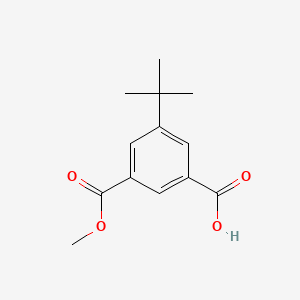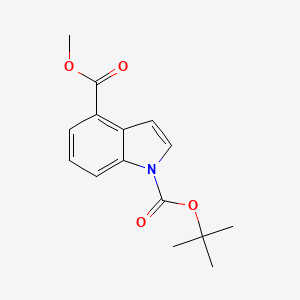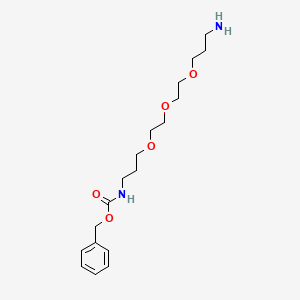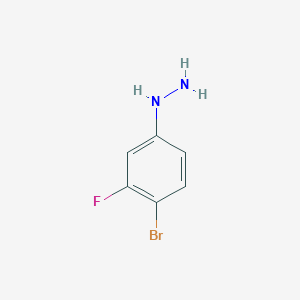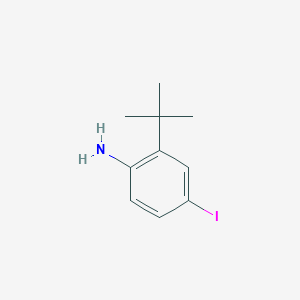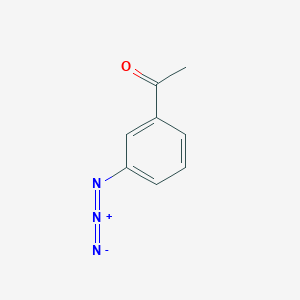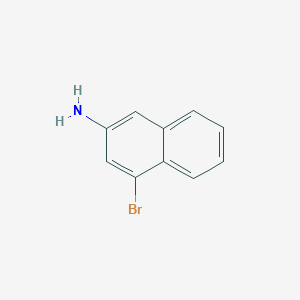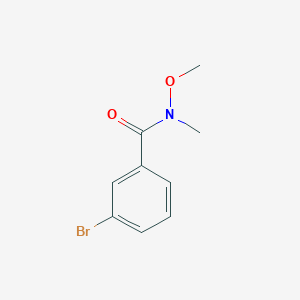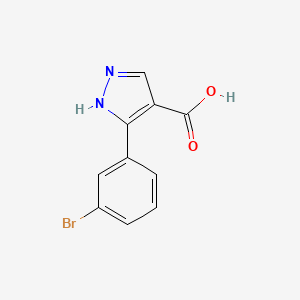
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (3BP-PCA) is a synthetic pyrazole compound that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, such as anti-inflammatory, antioxidant, and antibacterial effects. 3BP-PCA has also been shown to have a variety of therapeutic applications, such as the treatment of cancer, autoimmune diseases, and neurological disorders. Additionally, its unique structure and properties make it a promising candidate for future research.
Applications De Recherche Scientifique
Specific Scientific Field
The field of application is Organic Chemistry, specifically in the synthesis of phthalocyanines and fullerene dyads .
Summary of the Application
The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These are complex organic compounds that have potential applications in areas such as photovoltaics and photodynamic therapy .
3. Methods of Application or Experimental Procedures While the specific experimental procedures were not detailed in the search results, the general process involves using the compound in a reaction to form the desired phthalocyanines and fullerene dyads . The exact parameters would depend on the specific reaction conditions and the desired end product .
Results or Outcomes
The outcome of the reaction is the formation of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in various fields, but the specific results or quantitative data were not provided in the search results .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Summary : The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Synthesis of Phthalocyanine-Fullerene Dyads
- Field : Organic Chemistry
- Summary : The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of phthalocyanine-fullerene dyads, which have potential applications in various fields .
Oxidative Cross Coupling
- Field : Organic Chemistry
- Summary : The compound can be used in oxidative cross coupling, a type of reaction that forms new carbon–carbon bonds .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Summary : The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Synthesis of Phthalocyanine-Fullerene Dyads
- Field : Organic Chemistry
- Summary : The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of phthalocyanine-fullerene dyads, which have potential applications in various fields .
Oxidative Cross Coupling
- Field : Organic Chemistry
- Summary : The compound can be used in oxidative cross coupling, a type of reaction that forms new carbon–carbon bonds .
- Methods : The specific procedures depend on the reaction conditions and the desired end product .
- Results : The outcome is the formation of new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRKWVFIZVNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479730 |
Source


|
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
879996-70-0 |
Source


|
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

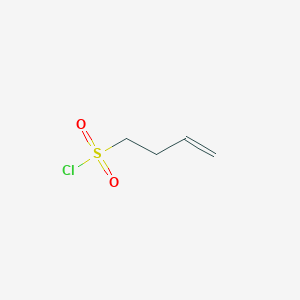
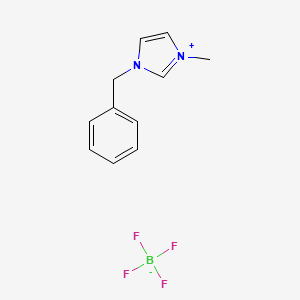
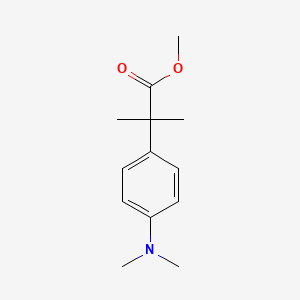
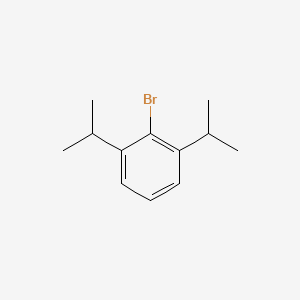
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
